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Compound of Interest

Compound Name: (R)-3-Aminotetrahydrofuran

Cat. No.: B1278766

CAS Number: 111769-26-7

(R)-3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry,
particularly in the development of therapeutics targeting G-protein coupled receptors (GPCRS).
Its tetrahydrofuran ring provides desirable physicochemical properties, while the chiral amine
offers a key point for stereospecific interactions with biological targets. This guide provides an
in-depth overview of its chemical properties, synthesis, analytical methods, and applications for
researchers, scientists, and drug development professionals.

Chemical Identity and Properties

(R)-3-Aminotetrahydrofuran is a colorless to light yellow liquid at room temperature. It is an
air-sensitive compound and should be stored under an inert atmosphere.

Synonyms:

(3R)-Tetrahydro-3-furanamine

(R)-(Tetrahydrofuran-3-yl)amine

(3R)-Oxolan-3-ylamine

(R)-Tetrahydrofuran-3-amine

Table 1: Physicochemical Properties of (R)-3-Aminotetrahydrofuran
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Property Value Reference(s)
Molecular Formula C4H9NO [1]
Molecular Weight 87.12 g/mol [1]
Boiling Point 126 °C [2]
Density 0.997 g/mL [2]
Flash Point 37 °C [2]
pKa 8.90 £ 0.20 (Predicted) [2]
DMF: 30 mg/ml; DMSO: 30
Solubility mg/ml; Ethanol: 30 mg/ml; [2]

PBS (pH 7.2): 10 mg/ml

Spectroscopic Data

Detailed experimental spectra for (R)-3-Aminotetrahydrofuran are not readily available in the

public domain. However, the expected spectral characteristics can be predicted based on its

structure.

Table 2: Predicted Spectroscopic Data for (R)-3-Aminotetrahydrofuran

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/R_-3-Aminotetrahydrofuran
https://pubchem.ncbi.nlm.nih.gov/compound/R_-3-Aminotetrahydrofuran
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b1278766?utm_src=pdf-body
https://www.benchchem.com/product/b1278766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Technique

Expected Features

1H NMR

Signals corresponding to the protons on the
tetrahydrofuran ring and the amine group. The
protons on the carbon bearing the amine group
(C3) would be expected to appear as a
multiplet. The protons on the carbons adjacent
to the oxygen (C2 and C5) would be expected to
appear as multiplets at a lower field than the
protons on C4 due to the deshielding effect of
the oxygen atom. The amine protons would

likely appear as a broad singlet.

13C NMR

Four distinct signals for the four carbon atoms of
the tetrahydrofuran ring. The carbon attached to
the nitrogen (C3) and the carbons attached to
the oxygen (C2 and C5) would be expected to
appear at a lower field compared to the other
carbon (C4).

IR Spectroscopy

Characteristic N-H stretching vibrations for a
primary amine in the range of 3300-3500 cm~1.
C-N stretching vibrations around 1000-1200
cm~1, C-O-C stretching vibrations for the ether
linkage, typically in the 1070-1150 cm~! region.
C-H stretching vibrations for the alkyl groups
just below 3000 cm™1,

Mass Spectrometry

A molecular ion peak (M+) at m/z = 87. The
fragmentation pattern would likely involve the
loss of the amino group or cleavage of the
tetrahydrofuran ring. A base peak resulting from
the cleavage of the C-C bond adjacent to the

nitrogen is common for amines.

Experimental Protocols

Synthesis of (R)-3-Aminotetrahydrofuran
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A common synthetic route involves the Hofmann degradation of (R)-3-

carboxamidetetrahydrofuran. The following protocol is adapted from patent literature.

Step 1: Amidation of (R)-Tetrahydrofuran-3-carboxylic acid

Dissolve (R)-3-carboxamidetetrahydrofuran in a suitable solvent (e.g., dichloromethane).

Cool the solution in an ice-salt bath.

Slowly add thionyl chloride and stir for approximately 30 minutes.

Remove the solvent under reduced pressure.

Add aqueous ammonia and allow the reaction to proceed at room temperature for 2 hours.

Filter off the solvent, wash the product with water until neutral, and dry to obtain (R)-3-
carboxamidetetrahydrofuran.

Step 2: Hofmann Degradation

A solution of sodium hydroxide and sodium hypochlorite is prepared and cooled to 0°C.

(R)-3-carboxamidetetrahydrofuran is added to the cooled solution and stirred for 30 minutes.

The reaction mixture is then heated to 65°C and stirred for 1 hour.

After cooling to room temperature, the product is extracted with dichloromethane.

The organic phase is washed with water until neutral, dried over anhydrous sodium sulfate,
and the solvent is evaporated.

The resulting crude product can be purified by recrystallization from isopropanol or ethyl
acetate to yield (R)-3-aminotetrahydrofuran.

Synthesis of Tecadenoson using (R)-3-
Aminotetrahydrofuran
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(R)-3-Aminotetrahydrofuran is a key intermediate in the synthesis of the antiarrhythmic drug

Tecadenoson.

Reactants

@—Chloroinosine}

Product

Nucleophilic
Aromatic

(R)-3-Aminotetrahydrofurarn Substitution
hydrochloride I
|
1
Reaction Conditions |
1
1
Triethylamine (base) | | :

Ethanol (solvent)

Tecadenoson

Click to download full resolution via product page

Caption: Synthesis of Tecadenoson.

Protocol:

hydrochloride, and triethylamine in ethanol.

Reflux the mixture for 4 hours.

Evaporate the solvent.

gradient) to obtain Tecadenoson as a white powder.

Analytical Methods

Under an inert atmosphere, suspend 6-chloroinosine, (R)-3-aminotetrahydrofuran

Purify the residue by flash chromatography (e.g., using a dichloromethane-methanol
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The enantiomeric purity of (R)-3-Aminotetrahydrofuran is critical for its use in pharmaceutical
synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common
technique for determining enantiomeric excess.

General Chiral HPLC Method Development Strategy:

e Column Selection: Chiral stationary phases (CSPs) are required. Polysaccharide-based
columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral amines.

» Mobile Phase: A normal-phase mobile phase, such as hexane with an alcohol modifier (e.g.,
isopropanol or ethanol), is typically used. For basic compounds like amines, the addition of a
small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak
shape and resolution.

o Detection: UV detection is commonly used. If the analyte lacks a strong chromophore,
derivatization with a UV-active agent may be necessary.

Gas chromatography (GC) can also be employed for the analysis of (R)-3-
Aminotetrahydrofuran, often coupled with a mass spectrometer (GC-MS) for identification.
Chiral GC columns can be used for enantiomeric purity analysis.

Applications in Drug Development

(R)-3-Aminotetrahydrofuran serves as a crucial building block in the synthesis of various
pharmaceutical compounds, particularly those targeting GPCRs such as adenosine receptors.
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Chemical Synthesis

: Core Scaffold
GR)-3-Am1notetrahydrofurarD [(e.g., Purine derivative)j

Coupling Reaction

(Advanced Intermediate)

Drug Devvelopment
Biological Screening
(e.g., GPCR binding assays)
(Lead OptimizatiorD

Drug Candidate

Click to download full resolution via product page
Caption: Role in Drug Discovery Workflow.

The chiral amine of (R)-3-aminotetrahydrofuran allows for stereospecific interactions with the
chiral environment of receptor binding pockets, which can lead to improved potency and
selectivity of the final drug candidate. Its incorporation into molecules can also enhance
properties such as solubility and metabolic stability. Beyond Tecadenoson, this building block is
utilized in the synthesis of other adenosine A1l and A3 receptor agonists and antagonists, which
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have potential applications in treating a range of conditions including cardiovascular diseases,
inflammation, and neurodegenerative disorders.

Safety Information

(R)-3-Aminotetrahydrofuran is a flammable liquid and vapor. It is harmful if swallowed and
causes skin and eye irritation.

Table 3: GHS Hazard Statements

Hazard Code Description

H226 Flammable liquid and vapor
H302 Harmful if swallowed

H315 Causes skin irritation

H318 Causes serious eye damage

Handling and Storage:
e Handle in a well-ventilated area.

o Wear appropriate personal protective equipment (PPE), including gloves, safety goggles,
and protective clothing.

» Keep away from heat, sparks, and open flames.

o Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert
atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(R)-3-Aminotetrahydrofuran: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278766#r-3-aminotetrahydrofuran-cas-number-and-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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